molecular formula C7H10BrClN2 B1395879 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride CAS No. 1637774-78-7

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride

Cat. No.: B1395879
CAS No.: 1637774-78-7
M. Wt: 237.52 g/mol
InChI Key: NQWFQTVKEDXADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural features, which include a five-membered ring containing two adjacent nitrogen atoms . This compound, specifically, is characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position, along with a hydrochloride salt form which enhances its solubility and stability.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation and ATP exchange reactions, which are crucial for cellular energy production . Additionally, it affects calcium uptake, indicating its potential impact on calcium-dependent signaling pathways . The compound’s interactions with these biomolecules suggest its utility in studying cellular metabolism and energy regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of oxidative phosphorylation can lead to reduced ATP levels, affecting energy-dependent cellular processes . Furthermore, its impact on calcium uptake can alter calcium signaling, which is vital for numerous cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes involved in oxidative phosphorylation, inhibiting their activity and thereby reducing ATP production . Additionally, it interacts with calcium transport proteins, affecting calcium uptake and signaling . These molecular interactions highlight the compound’s potential as a tool for studying energy metabolism and calcium signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged alterations in cellular metabolism and signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and calcium signaling . The compound’s impact on these pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in cellular energy regulation and signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it crucial to study these processes for a comprehensive understanding of its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by bromination and subsequent cyclopropylation . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper or palladium to facilitate the cyclization and substitution reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial. Industrial methods also emphasize the importance of purification steps, including crystallization and recrystallization, to obtain the compound in its pure hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and may require catalysts like palladium or copper to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various 4-substituted pyrazoles, while oxidation reactions may produce pyrazole N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWFQTVKEDXADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
Reactant of Route 2
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
Reactant of Route 4
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
Reactant of Route 5
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
Reactant of Route 6
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.